molecular formula C18H19N5O B2548133 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea CAS No. 1421500-39-1

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea

Cat. No. B2548133
CAS RN: 1421500-39-1
M. Wt: 321.384
InChI Key: SOMLATAYDUNHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea, also known as PNU-282987, is a compound that has been widely studied for its potential use as a therapeutic agent. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have beneficial effects in a variety of physiological and pathological conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives, which play significant roles in chemical fields and serve as core fragments in various drug molecules. For example, derivatives have been designed and synthesized through coupling reactions, with their structures confirmed via NMR, FT-IR, and X-ray diffraction studies. These studies also highlight the importance of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces in stabilizing the compound structures (Chen et al., 2021). Additionally, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has been explored, revealing insights into the compounds' optical properties and potential as low-cost emitters with large Stokes' shifts (Volpi et al., 2017).

Biological and Anticancer Activity

Several studies have synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their anticancer activity. For instance, N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized and shown to exhibit excellent anticancer activity against various cell lines, demonstrating the potential of these compounds in cancer research (Chena et al., 2022). Another study focused on the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents, with some compounds showing significant antiproliferative effects comparable to known inhibitors (Feng et al., 2020).

Catalytic Applications

Research on the catalytic applications of imidazo[1,2-a]pyridine derivatives has led to the development of ruthenium complexes that exhibit good catalytic activity in transfer hydrogenation of ketones. These complexes have been synthesized and characterized, showing potential for high conversions and efficiency in catalytic processes (Li et al., 2015).

Chemical Recognition and Supramolecular Chemistry

The use of imidazo[1,2-a]pyridine derivatives in chemical recognition has been explored through the development of receptors for urea recognition. These receptors form highly stable supramolecular complexes with urea, utilizing specific structural features for hydrogen-bonded adduct formation and showcasing the utility of these compounds in supramolecular chemistry (Chetia & Iyer, 2006).

properties

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(20-10-4-7-15-5-2-1-3-6-15)22-16-8-9-17(21-13-16)23-12-11-19-14-23/h1-3,5-6,8-9,11-14H,4,7,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLATAYDUNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea

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